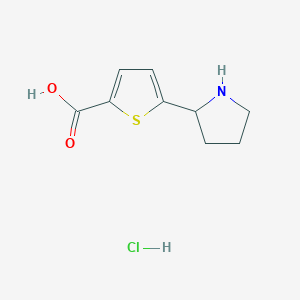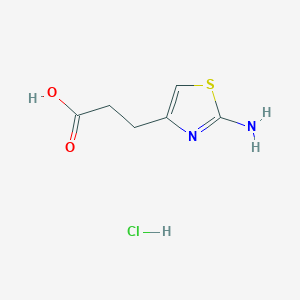
4-(Dipropylamino)butanoic acid hydrochloride
説明
4-(Dipropylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 91343-21-4 . It has a molecular weight of 223.74 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(dipropylamino)butanoic acid hydrochloride . The InChI code is 1S/C10H21NO2.ClH/c1-3-7-11(8-4-2)9-5-6-10(12)13;/h3-9H2,1-2H3,(H,12,13);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 119-121 degrees Celsius .科学的研究の応用
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(Dipropylamino)butanoic acid, has been used as a photolabile protecting group in synthetic ion channels. These channels can be optically gated, allowing for UV-light-triggered transport of ionic species in aqueous solutions through the channels. This innovation holds potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Molecular Docking and Vibrational Studies
A study on derivatives of 4-oxobutanoic acid, closely related to 4-(Dipropylamino)butanoic acid, has shown their potential in biological activities. Through molecular docking and vibrational studies, these compounds have been indicated to inhibit Placenta growth factor (PIGF-1), suggesting pharmacological importance (Vanasundari et al., 2018).
Kinetic and Thermodynamic Study
In another research, Tripropylammonium fluorochromate was used to oxidize 4-oxo-4-phenyl butanoic acid, a related compound, demonstrating its application in chemical reactions and understanding of reaction mechanisms (Yogananth & Mansoor, 2015).
Synthesis of Aminobutanoic Acids
Research into the synthesis of aminobutanoic acids, including derivatives of 4-(Dipropylamino)butanoic acid, has been conducted. These compounds have shown high pharmacological activity and potential for use as nootropic agents and in pain management (Vasil'eva et al., 2016).
Organic Solvent-Free Processes
An organic solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in pharmaceutical synthesis, starting from a derivative of 4-(Dipropylamino)butanoic acid (Delhaye et al., 2006).
Analysis of CO2 Equilibrium Solubility
A study on the CO2 equilibrium solubility of novel tertiary amines, including 4-(dipropylamino)-2-butanol, provided insights into the potential of these compounds for carbon capture and storage technologies (Liu et al., 2019).
Safety And Hazards
The compound is associated with certain hazards. The GHS signal word is "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
特性
IUPAC Name |
4-(dipropylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-3-7-11(8-4-2)9-5-6-10(12)13;/h3-9H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNSSOGSIYTHOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dipropylamino)butanoic acid hydrochloride | |
CAS RN |
91343-21-4 | |
| Record name | 4-(dipropylamino)butanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)


![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)




![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile hydrochloride](/img/structure/B1373664.png)